2-Guanidinobenzimidazole
Overview
Description
2-Guanidinobenzimidazole is a chemical compound with the molecular formula C8H9N5. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
2-Guanidinobenzimidazole, also known as 2-Benzimidazolylguanidine, is a small-molecule guanidine derivative that primarily targets the voltage-gated proton (H+) channel (H V 1) and the K V 1.3 channel . The H V 1 channel plays a crucial role in proton extrusion, pH homeostasis, and the production of reactive oxygen species in various cell types . The K V 1.3 channel is essential for the proliferation of lymphocytes .
Mode of Action
This compound inhibits the H V 1 and K V 1.3 channels by binding to them from the intracellular side . It has been found to inhibit these channels with similar magnitudes of inhibitory effects . The compound is oriented in the binding site with its benzo ring pointing to F150, its imidazole ring inserted between residue D112 and residues S181 and R211, and the guanidine group positioned in the proximity of R211 .
Biochemical Pathways
The inhibition of the H V 1 channel by this compound affects the production of superoxide and other reactive oxygen species by NADPH oxidase (NOX) enzymes in various cell types . This can lead to changes in membrane potential and intracellular accumulation of protons . The inhibition of the K V 1.3 channel affects the proliferation of lymphocytes .
Pharmacokinetics
It is known that the compound can permeate through a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (popc) bilayer in the direction of the bilayer normal .
Result of Action
The inhibition of the H V 1 and K V 1.3 channels by this compound can lead to various cellular effects. For instance, it can decrease the production of reactive oxygen species, alter pH homeostasis, and inhibit the proliferation of lymphocytes .
Biochemical Analysis
Biochemical Properties
2-Guanidinobenzimidazole has been shown to inhibit Hv1 proton conduction by binding to the voltage-sensing domain (VSD) from its intracellular side . The compound interacts with four Hv1 residues: aspartate 112, phenylalanine 150, serine 181, and arginine 211 .
Cellular Effects
The compound’s inhibition of the Hv1 proton channel plays a significant role in cellular processes. The Hv1 channel regulates the production of reactive oxygen species by NADPH oxidase (NOX) enzymes in various cell types . By inhibiting this channel, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is oriented in the binding site with its benzo ring pointing to F150, its imidazole ring inserted between residue D112 and residues S181 and R211, and the guanidine group positioned in the proximity of R211 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Guanidinobenzimidazole can be synthesized through the cyclization of 2-aminobenzimidazole with guanidine. The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Guanidinobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Guanidinobenzimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- 2-Guanidinobenzimidazole
- 1H-Benzimidazol-2-yl-guanidine
- 2-(1H-Benzimidazol-2-yl)guanidine
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure contributes to its distinct chemical reactivity and biological activity. For example, its anticancer properties may be more pronounced compared to other benzimidazole derivatives due to its ability to interact with specific molecular targets .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H5,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCTKUQWXYIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32488-84-9 (di-hydrochloride) | |
Record name | 2-Benzimidazolylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063858 | |
Record name | 1-(Benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-95-1 | |
Record name | 2-Guanidinobenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5418-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5418-95-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanidine, N-1H-benzimidazol-2-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzimidazol-2-yl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.116 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-GUANIDINOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ07TOI8GZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Benzimidazolylguanidine?
A1: While a precise molecular weight isn't explicitly stated in the provided excerpts, the molecular formula can be deduced as C8H9N5. Spectroscopic data, particularly from NMR, reveals that the 3,4-dihydro tautomer of its derivatives is predominant in DMSO solutions []. Further structural insights are derived from its coordination behavior. For instance, in the presence of Ytterbium (III) and a tetraphenylporphyrinate dianion, 2-Benzimidazolylguanidine acts as a bidentate ligand, coordinating through its two nitrogen atoms [].
Q2: What are the known biological activities of 2-Benzimidazolylguanidine and its derivatives?
A2: Research indicates that 2-Benzimidazolylguanidine derivatives demonstrate inhibitory activity against mammalian dihydrofolate reductase []. Notably, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amine exhibited significant potency with an IC50 value of 10.9 µM []. This suggests potential applications in areas requiring dihydrofolate reductase inhibition.
Q3: How can 2-Benzimidazolylguanidine be used in the synthesis of other compounds?
A3: 2-Benzimidazolylguanidine serves as a versatile building block in organic synthesis. For example, it undergoes cyclization reactions with various reactants, leading to the formation of diverse 1,3,5-triazino[1,2-a]benzimidazole-2-amine derivatives []. Additionally, under microwave irradiation, it reacts with phenyl isocyanate and phenyl isothiocyanate to yield s-triazino[1,2-a]benzimidazoles via carbonylation and thiocarbonylation reactions, respectively []. These reactions highlight the compound's utility in generating structurally diverse heterocyclic compounds with potential biological relevance.
Q4: Has 2-Benzimidazolylguanidine been investigated using computational chemistry methods?
A4: While the provided excerpts don't directly mention computational studies on 2-Benzimidazolylguanidine itself, a related study employed Density Functional Theory (DFT) calculations to investigate the properties of a Cu(II) complex incorporating 2-Benzimidazolylguanidine as a ligand []. This study utilized DFT/B3LYP computational method to calculate energy gaps and other theoretical parameters, providing insights into the complex's electronic structure and properties []. Such computational approaches can be valuable for predicting molecular properties, guiding experimental design, and understanding reaction mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.